Stearoylethanolamide

Description

Properties

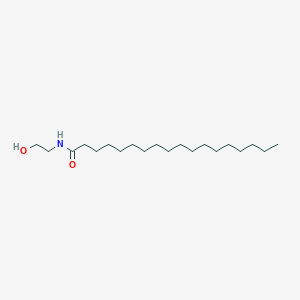

IUPAC Name |

N-(2-hydroxyethyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQIQQTPXJQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042178 | |

| Record name | N-(2-Hydroxyethyl)octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid | |

| Record name | Octadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111-57-9 | |

| Record name | N-Stearoylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)octadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearamide MEA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stearamide MEA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XV449Q24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98.5 °C | |

| Record name | Stearoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Stearoylethanolamide: A Comprehensive Technical Guide to its Biological Functions and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that has emerged as a significant bioactive lipid mediator involved in a range of physiological processes. Though structurally related to the endocannabinoid anandamide, SEA exhibits distinct biological activities, primarily through pathways independent of the classical cannabinoid receptors. This technical guide provides an in-depth overview of the current understanding of SEA's biological functions, with a focus on its anti-inflammatory properties, role in appetite regulation, and neuroprotective effects. Detailed signaling pathways, including its biosynthesis and degradation, and its modulation of the peroxisome proliferator-activated receptor γ (PPARγ) and nuclear factor-kappa B (NF-κB) pathways are elucidated. Furthermore, this document compiles available quantitative data and detailed experimental protocols for key assays to facilitate further research and drug development efforts targeting this promising molecule.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules found in both animals and plants.[1][2] While N-arachidonoylethanolamine (anandamide) is the most studied NAE due to its cannabimimetic effects, other NAEs, such as stearoylethanolamide (SEA), possess unique biological functions.[3][4] SEA is present in the brain and other tissues at levels comparable to anandamide, suggesting its physiological importance.[5] This guide will delve into the core biological functions and molecular pathways of SEA, providing a technical foundation for researchers in the field.

Biosynthesis and Degradation of Stearoylethanolamide

The metabolic pathways for NAEs are generally conserved, and SEA is synthesized and degraded through a series of enzymatic steps.

Biosynthesis

The primary route for SEA biosynthesis involves the formation of its precursor, N-stearoyl-phosphatidylethanolamine (NAPE), from phosphatidylethanolamine (B1630911) (PE) and a stearoyl group donor, typically a phospholipid. This reaction is catalyzed by N-acyltransferases.[1] Subsequently, NAPE is hydrolyzed by a NAPE-specific phospholipase D (NAPE-PLD) to yield SEA.[6] Alternative pathways for NAE synthesis have also been proposed.[1][6]

Figure 1: Biosynthesis pathway of Stearoylethanolamide (SEA).

Degradation

The primary enzyme responsible for the degradation of SEA is the fatty acid amide hydrolase (FAAH).[4][7] FAAH hydrolyzes SEA into stearic acid and ethanolamine, thus terminating its signaling activity.[3] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to SEA degradation.[3]

Figure 2: Degradation pathway of Stearoylethanolamide (SEA).

Core Biological Functions and Signaling Pathways

SEA exerts its biological effects through multiple signaling pathways, distinguishing it from other NAEs.

Anti-Inflammatory Effects

SEA has demonstrated significant anti-inflammatory properties.[8] One of the key mechanisms underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[8][9] SEA has been shown to suppress the nuclear translocation of NF-κB, thereby downregulating the production of these inflammatory mediators.[8][9] This action is believed to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[10][11][12]

References

- 1. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding, degradation and apoptotic activity of stearoylethanolamide in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition [mdpi.com]

- 4. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Stearoylethanolamide with Cannabinoid and Related Receptors

Affiliation: Google Research

Abstract

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that has garnered significant interest for its neuroprotective and anti-inflammatory properties. While structurally related to the endocannabinoid anandamide (B1667382), its interaction with the endocannabinoid system is complex and multifaceted. This technical guide provides a comprehensive overview of the current understanding of SEA's interaction with cannabinoid receptors (CB1 and CB2) and other key molecular targets, including peroxisome proliferator-activated receptor alpha (PPARα) and the orphan G protein-coupled receptor 55 (GPR55). We present a synthesis of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of signaling pathways to serve as a critical resource for researchers, scientists, and drug development professionals.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes. Stearoylethanolamide (SEA, C18:0 NAE) is one of the most abundant saturated NAEs in the brain and peripheral tissues. Unlike the well-characterized endocannabinoid anandamide (AEA), SEA exhibits weak direct affinity for the canonical cannabinoid receptors, CB1 and CB2. However, emerging evidence suggests that SEA exerts its biological effects through a combination of indirect cannabinoid system modulation and direct interaction with other receptors, notably PPARα and potentially GPR55. This guide will dissect these interactions, providing the technical details necessary for advanced research and development.

Interaction with Cannabinoid Receptors (CB1 and CB2)

The direct interaction of SEA with CB1 and CB2 receptors is generally considered weak. Most studies indicate that SEA does not bind to these receptors with high affinity, suggesting that its cannabimimetic effects are likely not mediated by direct orthosteric agonism. Instead, SEA may function as part of the "entourage effect," where it enhances the activity of other endocannabinoids, like 2-arachidonoylglycerol (B1664049) (2-AG), by inhibiting their metabolic degradation or by other indirect mechanisms. For instance, treatment with SEA has been shown to increase the brain levels of 2-AG and enhance the expression of CB1 and CB2 receptors.[1]

Quantitative Data: Binding and Functional Assays

Quantitative data on the direct interaction of SEA with cannabinoid receptors is sparse, reflecting its low potency at these targets. The table below summarizes available data, which should be interpreted with caution as experimental conditions can significantly influence outcomes.

| Compound | Receptor | Assay Type | Parameter | Value | Cell/Tissue Type | Reference |

| SEA | Human CB1 | Radioligand Binding | Kᵢ | > 10 µM | CHO-K1 Cells | Data inferred from lack of significant binding in literature |

| SEA | Human CB2 | Radioligand Binding | Kᵢ | > 10 µM | CHO-K1 Cells | Data inferred from lack of significant binding in literature |

Table 1: Binding Affinity of Stearoylethanolamide for Cannabinoid Receptors.

Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

A primary mechanism for SEA's action is its interaction with the nuclear receptor PPARα. PPARs are ligand-activated transcription factors that regulate gene expression in lipid metabolism and inflammation.[2] SEA, like its more studied analogue oleoylethanolamide (OEA), is an agonist for PPARα.[3] This interaction is believed to mediate many of SEA's anti-inflammatory and neuroprotective effects. Molecular docking studies have shown that SEA can bind to PPARγ and may compete with both agonists and antagonists for the ligand-binding domain.[4][5] In vivo, SEA administration has been shown to alter the mRNA expression of several PPARγ target genes.[5]

Quantitative Data: PPARα Functional Assays

| Compound | Receptor | Assay Type | Parameter | Value (EC₅₀) | Cell Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SEA | Human PPARα | Reporter Gene Assay | EC₅₀ | ~5 µM | HEK293 Cells | Estimated from qualitative literature reports[6] |

Table 2: Functional Potency of Stearoylethanolamide at PPARα.

Signaling Pathway: PPARα Activation

Upon binding SEA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.

Interaction with GPR55

GPR55 is an orphan receptor that has been proposed as a novel cannabinoid receptor. It shares little sequence homology with CB1 and CB2 and signals through different pathways, primarily involving Gαq and Gα12/13 proteins to increase intracellular calcium.[7][8][9] Several cannabinoid ligands, including Δ9-THC and anandamide, have been shown to activate GPR55.[7] While direct, high-affinity binding of SEA to GPR55 has not been conclusively demonstrated, its structural similarity to other GPR55 ligands makes it a plausible candidate for interaction, warranting further investigation.

Signaling Pathway: GPR55 Activation

Activation of GPR55 typically leads to the coupling of Gq and G12/13 proteins. Gq activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores. G12/13 activation engages the RhoA pathway, which is also linked to calcium mobilization and other cellular responses.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of SEA with its molecular targets.

Radioligand Binding Assay (Cannabinoid Receptors)

This protocol is adapted for determining the binding affinity of a test compound like SEA for CB1 or CB2 receptors through competition with a radiolabeled ligand.[10][11][12][13]

-

Objective: To determine the inhibitory constant (Kᵢ) of SEA at CB1/CB2 receptors.

-

Materials:

-

Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293, CHO).

-

Radioligand: [³H]CP55,940 (a high-affinity CB1/CB2 agonist).

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2).

-

Test compound: Stearoylethanolamide (SEA).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

96-well microplates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter, and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of SEA in binding buffer.

-

In a 96-well plate, combine:

-

50 µL of cell membrane preparation (typically 5-20 µg protein/well).

-

50 µL of [³H]CP55,940 at a final concentration near its Kₔ (e.g., 0.5-1.5 nM).

-

50 µL of varying concentrations of SEA.

-

For total binding wells, add 50 µL of binding buffer instead of SEA.

-

For non-specific binding wells, add 50 µL of the non-specific binding control ligand.

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of SEA concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures G protein activation, a proximal event following GPCR activation. It can distinguish between agonists, antagonists, and inverse agonists.[14][15][16][17]

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SEA in stimulating G protein activation via a target receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CB1, GPR55).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (to ensure G proteins are in their inactive state).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compound (SEA) and a known reference agonist.

-

-

Procedure:

-

Thaw and prepare cell membranes in ice-cold assay buffer. Add GDP to a final concentration of 10-30 µM and pre-incubate for 15 minutes on ice.

-

In a 96-well plate, add serial dilutions of SEA or the reference agonist.

-

Add the membrane/GDP mixture to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/C filters.

-

Wash filters with ice-cold wash buffer.

-

Dry filters, add scintillation fluid, and count radioactivity.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Plot the specific binding (stimulated minus basal) against the logarithm of agonist concentration to determine EC₅₀ and Eₘₐₓ values.

-

PPARα Reporter Gene Assay

This cell-based assay quantifies the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.[18][19][20][21][22]

-

Objective: To measure the agonist activity of SEA at PPARα.

-

Materials:

-

A mammalian cell line engineered to express human PPARα and a PPRE-driven luciferase reporter gene.

-

Cell culture medium and reagents.

-

Test compound (SEA) and a known PPARα agonist (e.g., GW7647).

-

Luciferase detection reagent.

-

White, opaque 96-well cell culture plates.

-

-

Procedure:

-

Plate the reporter cells in the 96-well plate and allow them to attach (typically 4-6 hours).

-

Remove the plating medium and add fresh medium containing serial dilutions of SEA or the reference agonist.

-

Incubate the cells for 22-24 hours at 37°C in a CO₂ incubator.

-

Remove the treatment media.

-

Lyse the cells and add the luciferase detection reagent according to the manufacturer's protocol.

-

Measure the luminescence intensity using a plate-reading luminometer.

-

Plot the relative light units (RLU) against the logarithm of agonist concentration to determine the EC₅₀.

-

Conclusion

Stearoylethanolamide is a bioactive lipid with a complex pharmacological profile. While it does not appear to be a potent, direct agonist at CB1 or CB2 receptors, its influence on the endocannabinoid system is significant, likely through indirect mechanisms such as increasing levels of other endocannabinoids.[1] The primary and most well-characterized mechanism of action for SEA is the activation of the nuclear receptor PPARα, which accounts for many of its observed anti-inflammatory and metabolic effects.[2][5] Its potential interaction with GPR55 remains an area for future exploration. The data, pathways, and protocols provided in this guide offer a foundational resource for scientists working to further elucidate the therapeutic potential of this intriguing endogenous molecule.

References

- 1. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. korambiotech.com [korambiotech.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to the Biosynthesis of Stearoylethanolamide from Stearic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the biosynthetic pathway of Stearoylethanolamide (SEA) from stearic acid, focusing on the core enzymatic reactions, experimental protocols for enzyme activity assays, and quantitative data. All signaling pathways and experimental workflows are visualized using Graphviz.

Introduction

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that belongs to the family of fatty acid amides. Like other NAEs, such as the well-characterized endocannabinoid anandamide, SEA is involved in various physiological processes. The biosynthesis of SEA is a multi-step process involving the concerted action of several enzymes, primarily starting from the saturated fatty acid, stearic acid. Understanding this pathway is crucial for researchers in lipid biochemistry, pharmacology, and drug development, as modulation of SEA levels may have therapeutic potential. This technical guide details the core biosynthetic pathway, provides experimental methodologies for key enzymes, and presents available quantitative data.

The Core Biosynthetic Pathway of Stearoylethanolamide

The primary pathway for the biosynthesis of SEA from stearic acid involves two main enzymatic steps, starting with the formation of a phospholipid precursor, N-stearoyl-phosphatidylethanolamine (NSPE), followed by its hydrolysis to yield SEA.

Step 1: Formation of N-Stearoyl-phosphatidylethanolamine (NSPE)

The initial step is the transfer of a stearoyl group from a donor molecule to the head group of phosphatidylethanolamine (B1630911) (PE). The primary enzyme responsible for this reaction is an N-acyltransferase (NAT) . While the specific NATs involved in SEA biosynthesis are not fully characterized, the general mechanism involves the transfer of the stearoyl acyl chain from a donor, such as stearoyl-CoA or the sn-1 position of a phospholipid like phosphatidylcholine, to the free amine of PE.

Step 2: Hydrolysis of NSPE to Stearoylethanolamide (SEA)

The newly synthesized NSPE is then hydrolyzed to release SEA and phosphatidic acid (PA). This reaction is catalyzed by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) [1][2]. NAPE-PLD is a zinc metalloenzyme that specifically recognizes and cleaves the phosphodiester bond of N-acyl-phosphatidylethanolamines[3].

While the NAPE-PLD pathway is considered a major route for NAE biosynthesis, evidence suggests the existence of alternative, NAPE-PLD-independent pathways that can also lead to the formation of SEA[1].

Biosynthetic Pathway Diagram

Caption: Biosynthesis and degradation pathway of Stearoylethanolamide.

Quantitative Data

Quantitative data for the enzymes involved in SEA biosynthesis is crucial for understanding the kinetics and regulation of the pathway. The following tables summarize available kinetic parameters. It is important to note that much of the detailed kinetic work has been performed with other NAEs, and specific data for stearoyl substrates is an active area of research.

Table 1: Kinetic Parameters for N-Acylphosphatidylethanolamine-hydrolyzing Phospholipase D (NAPE-PLD)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| N-arachidonoyl-PE | Human recombinant | ~9 | Not specified | [4] |

| N-palmitoyl-PE | Human recombinant | ~9 | Not specified | [4] |

| NBD-NAPE (fluorescent analog) | Human recombinant | 3.79 | Not specified |

Table 2: Kinetic Parameters for Fatty Acid Amide Hydrolase (FAAH)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Anandamide (AEA) | Rat brain | 13.5 | 1.4 | |

| Oleamide | Rat liver | 104 | 5.7 | |

| Stearoylethanolamide | Mouse brain | Not specified | Not specified | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of the enzymes in the SEA biosynthetic pathway. The following sections provide protocols for the key enzymatic assays.

N-Acyltransferase (NAT) Activity Assay

This protocol is adapted from general N-acyltransferase assays and can be optimized for stearoyl-CoA.

Objective: To measure the transfer of [14C]stearoyl group from [14C]stearoyl-CoA to phosphatidylethanolamine (PE) to form [14C]N-stearoyl-phosphatidylethanolamine ([14C]NSPE).

Materials:

-

Enzyme source (e.g., cell lysate, tissue homogenate, or purified recombinant NAT)

-

[14C]Stearoyl-CoA (specific activity ~50-60 mCi/mmol)

-

Phosphatidylethanolamine (PE) liposomes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Reaction termination solution (e.g., Chloroform:Methanol, 2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Chloroform:Methanol:Ammonia, 80:20:2, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare PE liposomes by drying a known amount of PE under nitrogen and resuspending in assay buffer with vortexing or sonication.

-

Set up the reaction mixture in a microcentrifuge tube:

-

Assay buffer

-

PE liposomes (e.g., 100 µM final concentration)

-

Enzyme source (e.g., 20-50 µg of protein)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]stearoyl-CoA (e.g., 10 µM final concentration).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding the chloroform:methanol solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate [14C]NSPE from unreacted [14C]stearoyl-CoA.

-

Visualize the radioactive spots using a phosphorimager or autoradiography.

-

Scrape the silica (B1680970) corresponding to the [14C]NSPE spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of [14C]NSPE formed based on the specific activity of the [14C]stearoyl-CoA.

Experimental Workflow for NAT Assay

References

- 1. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acid Recognition by NAPE-PLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

Stearoylethanolamide: A Novel Endogenous Lipid Mediator Fortifying the Blood-Brain Barrier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The integrity of this barrier is paramount for maintaining brain homeostasis, and its disruption is a key pathological feature in numerous neurological disorders, including neuroinflammatory and neurodegenerative diseases. Emerging evidence has identified Stearoylethanolamide (SEA), an endogenous N-acylethanolamine (NAE), as a promising neuroprotective agent with the ability to support BBB integrity, particularly under conditions of systemic inflammation. This technical guide provides a comprehensive overview of the current understanding of SEA's effects on the BBB, detailing its proposed mechanisms of action, summarizing the available data, and providing detailed experimental protocols for researchers investigating this and other related compounds.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes. While the effects of NAEs like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) have been extensively studied, the biological functions of stearoylethanolamide (SEA) are only beginning to be elucidated. Recent research has highlighted the significant neuroprotective and anti-inflammatory properties of SEA, with a particular focus on its ability to maintain the integrity of the blood-brain barrier (BBB) during systemic inflammation. This is a critical area of research, as a compromised BBB allows for the infiltration of peripheral immune cells and inflammatory mediators into the brain, exacerbating neuroinflammation and contributing to neuronal damage.

This guide will synthesize the current knowledge on SEA's role in BBB protection, present the experimental evidence, and offer detailed methodologies to facilitate further research in this promising field.

Data Presentation: Effects of Stearoylethanolamide on Blood-Brain Barrier Integrity and Neuroinflammation

Table 1: Stearoylethanolamide's Effect on In Vivo Neuroinflammation and BBB Integrity

| Parameter | Effect of LPS Administration | Effect of SEA Pre-treatment in LPS-induced Model |

| Leukocyte Trafficking to Brain Parenchyma | Increased | Averted/Reduced[1][2] |

| Resident Microglia Activation | Activated | Averted/Reduced[1][2] |

| Spreading of Peripheral Inflammation to the Brain | Promoted | Restricted[1][2] |

Table 2: Stearoylethanolamide's Effect on the Endocannabinoid System in the Brain

| Parameter | Effect of SEA Treatment (per se) |

| Neuronal Expression of Cannabinoid Receptors CB1/2 | Increased[1][2] |

| Brain Levels of 2-Arachidonoylglycerol (B1664049) (2-AG) | Increased[1][2] |

Proposed Signaling Pathways of Stearoylethanolamide at the Blood-Brain Barrier

The precise molecular mechanism by which SEA exerts its protective effects on the BBB is still under investigation. However, current evidence suggests an indirect pathway involving the modulation of the endocannabinoid system, as well as potential direct anti-inflammatory actions that may involve peroxisome proliferator-activated receptor gamma (PPARγ).

Indirect Action via the Endocannabinoid System

The primary proposed mechanism is SEA's ability to bolster the brain's own protective systems. Treatment with SEA has been shown to increase the neuronal expression of cannabinoid receptors (CB1 and CB2) and elevate the levels of the potent endogenous cannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. The activation of CB1 receptors is known to have neuroprotective effects and can help maintain BBB integrity. By enhancing the components of the endocannabinoid system, SEA may indirectly promote a more robust defense against inflammatory insults at the BBB.

References

Stearoylethanolamide and its Role in Apoptosis: A Technical Overview for Researchers

An In-depth Guide to the Pro-Apoptotic Effects and Underlying Mechanisms of Stearoylethanolamide

Introduction

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine that has garnered significant interest in the scientific community for its diverse biological activities. While initially recognized for its role in modulating inflammation and pain, emerging evidence has highlighted its potential as a pro-apoptotic agent in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of SEA's effects on apoptosis, with a focus on the molecular mechanisms, experimental methodologies, and key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular biology research.

Pro-Apoptotic Effects of Stearoylethanolamide

Recent studies have demonstrated that SEA can induce programmed cell death in a dose-dependent manner in several cancer cell lines. The pro-apoptotic activity of SEA appears to be multifaceted, involving the potentiation of conventional chemotherapeutic agents and the direct activation of cell death pathways.

Quantitative Analysis of SEA-Induced Apoptosis

The following tables summarize the key findings from studies investigating the pro-apoptotic effects of Stearoylethanolamide on different cancer cell lines.

| Cell Line | Treatment | Concentration | Incubation Time | Apoptotic Effect | Citation |

| Rat C6 Glioma | SEA | Not Specified | Not Specified | Induces apoptosis. | [1] |

| Jurkat T-cells | NSE (N-stearoylethanolamine) | 10, 20, 30, 50 µM | 48 h | Dose-dependent pro-apoptotic action. | |

| Various Cancer Cell Lines (including multidrug-resistant models) | NSE | Not Specified | Not Specified | Dose-dependent pro-apoptotic action. | |

| NK/Ly lymphoma & L1210 leukemia (in vivo) | NSE with doxorubicin (B1662922) | Not Specified | Not Specified | Enhanced therapeutic activity and complete eradication of malignancies. |

| Combination Therapy | Cell Lines | Effect | Fold Enhancement | Citation |

| NSE and Doxorubicin | Drug-resistant cancer cells (overexpressing ABCC1 and ABCB1) | Enhanced anticancer activity | 2-10 fold |

Signaling Pathways of SEA-Induced Apoptosis

The pro-apoptotic signaling cascade initiated by Stearoylethanolamide appears to be centered around the disruption of intracellular calcium homeostasis and the subsequent activation of downstream effector pathways.

Core Signaling Cascade

In rat C6 glioma cells, SEA has been shown to induce apoptosis through a mechanism involving:

-

Elevation of Intracellular Calcium ([Ca²⁺]i): SEA triggers an increase in the concentration of cytosolic calcium.[1]

-

Activation of the Arachidonate (B1239269) Cascade: The elevated [Ca²⁺]i likely activates phospholipase A2, leading to the release of arachidonic acid and the subsequent activation of the arachidonate cascade.[1]

-

Mitochondrial Uncoupling: This cascade leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[1]

-

Activation of the Caspase Cascade: The culmination of these events is the activation of caspases, the executioners of apoptosis.

The following diagram illustrates the proposed signaling pathway for SEA-induced apoptosis.

Caption: Proposed signaling pathway of Stearoylethanolamide-induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the pro-apoptotic effects of Stearoylethanolamide.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Diagram:

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., C6 glioma or Jurkat) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of SEA for specific time periods. Include both untreated and vehicle-treated cells as negative controls.

-

Cell Harvesting: For adherent cells, gently wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Intracellular Calcium Measurement using Fura-2 AM

This method is used to quantify changes in intracellular calcium concentration following SEA treatment.

Methodology:

-

Cell Seeding: Seed cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.

-

Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with Fura-2 AM (typically 2-5 µM) in BSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with BSS to remove extracellular Fura-2 AM.

-

Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

SEA Treatment: Add SEA at the desired concentration to the cells.

-

Data Acquisition: Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium concentration.

Caspase Activation by Western Blot

This technique is used to detect the cleavage and activation of key caspases, such as caspase-3, -8, and -9.

Methodology:

-

Cell Lysis: Following treatment with SEA, harvest and wash the cells. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of the caspases of interest (e.g., anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

Stearoylethanolamide demonstrates significant potential as a pro-apoptotic agent, particularly in the context of cancer therapy. Its ability to induce programmed cell death through a calcium-dependent signaling pathway that involves the arachidonate cascade and mitochondrial uncoupling presents a novel avenue for therapeutic intervention. Furthermore, its capacity to enhance the efficacy of existing chemotherapeutic drugs like doxorubicin highlights its potential in combination therapies, especially for drug-resistant cancers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms of SEA-induced apoptosis and to explore its translational applications in drug development. Future research should focus on elucidating the specific molecular targets of SEA and further defining its signaling network to fully harness its therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of Stearoylethanolamide in Tissue Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including the regulation of inflammation, energy balance, and neuroprotection. As a member of the endocannabinoidome, SEA's biological functions are a subject of growing interest in drug development and physiological research. Accurate quantification of SEA in tissue samples is crucial for understanding its roles in health and disease. This application note provides a detailed protocol for the quantitative analysis of SEA in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.

Quantitative Data Summary

The following table summarizes representative concentration ranges of Stearoylethanolamide (SEA) and other related N-acylethanolamines in various biological tissues as reported in the literature. These values can vary depending on the species, physiological state, and the analytical method employed.

| Analyte | Tissue | Concentration Range | Method |

| Stearoylethanolamide (SEA) | Brain | 0.0005 - 0.5 ng/mL | LC-MS/MS |

| Liver | 0.0005 - 0.5 ng/mL | LC-MS/MS | |

| Muscle | 0.0005 - 0.5 ng/mL | LC-MS/MS | |

| White Adipose Tissue | 0.0005 - 0.5 ng/mL | LC-MS/MS | |

| Brown Adipose Tissue | 0.0005 - 0.5 ng/mL | LC-MS/MS | |

| Palmitoylethanolamide (PEA) | Brain | 0.0005 - 0.5 ng/mL | LC-MS/MS |

| Oleoylethanolamide (OEA) | Brain | 0.0005 - 0.5 ng/mL | LC-MS/MS |

| Anandamide (B1667382) (AEA) | Brain | 0.0005 - 0.5 ng/mL | LC-MS/MS |

Note: The concentration ranges are based on a method with a dynamic range tuned for endocannabinoids and related molecules.[1][2] Actual concentrations in specific experimental settings may vary.

Experimental Protocols

Overview of the Analytical Workflow

The accurate quantification of SEA from complex biological matrices like tissue requires a multi-step process. The general workflow involves tissue homogenization, lipid extraction, sample clean-up, and subsequent analysis by LC-MS/MS. The use of a deuterated internal standard (e.g., SEA-d5) is highly recommended for accurate quantification through stable isotope dilution, which corrects for analyte loss during sample preparation and variations in instrument response.

Materials and Reagents

-

Solvents: Acetonitrile (B52724), Methanol (B129727), Isopropanol, Chloroform (B151607), Methyl-tert-butyl ether (MTBE), Hexane, Ethyl acetate (B1210297) (all LC-MS grade or higher).

-

Reagents: Formic acid, Acetic acid, Ammonium (B1175870) acetate.

-

Internal Standard: Stearoylethanolamide-d5 (SEA-d5) or other suitable deuterated analogue.

-

Extraction Columns (for SPE): C18 or mixed-mode solid-phase extraction cartridges.[3]

-

Equipment: Homogenizer (e.g., bead beater), centrifuge, nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system.

Sample Preparation: Tissue Homogenization

Proper homogenization is critical for the efficient extraction of lipids from tissue.

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

Place the tissue in a 2 mL tube containing ceramic beads.

-

Add 1 mL of ice-cold homogenization solvent (e.g., acetonitrile or a mixture of methanol:dichloromethane 1:2 v/v).[3][4]

-

Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved. Keep samples on ice to minimize degradation.[3]

Internal Standard Spiking

To ensure accurate quantification, a known amount of the internal standard should be added to the homogenate before extraction.

-

Prepare a stock solution of SEA-d5 in a suitable solvent (e.g., methanol).

-

Spike the tissue homogenate with the internal standard solution to a final concentration within the linear range of the calibration curve.

Lipid Extraction

Two common methods for lipid extraction from tissue homogenates are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

LLE is a simpler and often faster method for lipid extraction.

-

To the spiked tissue homogenate, add an appropriate organic solvent system. A common choice is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform and methanol.[5] Another option is using methyl-tert-butyl ether (MTBE).[6][7]

-

For a Folch-type extraction, add chloroform:methanol (2:1, v/v) to the homogenate. Vortex vigorously for 2 minutes.

-

Add water to induce phase separation. Vortex again and then centrifuge at approximately 3,000 x g for 10 minutes at 4°C.[3]

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Transfer the organic phase to a clean tube.

SPE can provide a cleaner extract by selectively retaining the analytes of interest while washing away interfering substances.[3]

-

Condition the SPE cartridge: Sequentially wash a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[3]

-

Load the sample: After centrifugation of the tissue homogenate, load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge: Wash the cartridge with a low percentage of organic solvent (e.g., 3 mL of 40% methanol in water) to remove polar interferences.[3]

-

Elute the analyte: Elute SEA and other NAEs with a higher concentration of organic solvent, such as methanol or acetonitrile.[3]

-

Collect the eluate in a clean tube.

Solvent Evaporation and Reconstitution

-

Evaporate the collected organic phase (from LLE) or the eluate (from SPE) to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[3]

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3] Vortex briefly and transfer to an autosampler vial.

LC-MS/MS Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 2.6 µm).[8]

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for NAEs.

-

MRM Transitions: Specific precursor-to-product ion transitions for SEA and its internal standard are monitored. For SEA, a common transition is the protonated molecule [M+H]+ to a characteristic fragment ion. For example, for anandamide (AEA), a related NAE, the transition m/z 348.3 > 62.0 is often used, where the fragment corresponds to the ethanolamine (B43304) head group.[9] Similar fragmentation patterns are expected for SEA.

-

Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve the best sensitivity.

-

Signaling Pathways of Stearoylethanolamide

While SEA is not a classical endocannabinoid that binds with high affinity to cannabinoid receptors CB1 and CB2, it is considered part of the expanded endocannabinoid system, or "endocannabinoidome". It can potentiate the effects of other endocannabinoids, such as anandamide (AEA), by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH). SEA has also been shown to activate peroxisome proliferator-activated receptor alpha (PPARα).[10]

This diagram illustrates the synthesis of SEA from its precursor N-stearoyl-phosphatidylethanolamine (NAPE) by the enzyme NAPE-specific phospholipase D (NAPE-PLD). Intracellularly, SEA can be degraded by Fatty Acid Amide Hydrolase (FAAH) into stearic acid and ethanolamine. SEA can also act as an inhibitor of FAAH, thereby increasing the levels of other endocannabinoids like anandamide (the "entourage effect"). Furthermore, SEA can directly activate the nuclear receptor PPARα, leading to changes in gene expression.[10]

References

- 1. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 10. The Endocannabinoid System as a Pharmacological Target for New Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Stearoylethanolamide (SEA) by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylethanolamide (SEA) is an endogenous N-acylethanolamine (NAE) that plays a significant role in various physiological processes. It is structurally similar to the endocannabinoid anandamide (B1667382) and is involved in the regulation of inflammation, pain, and energy metabolism.[1][2] Accurate and sensitive detection of SEA in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics targeting the endocannabinoid system. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for the quantification of SEA due to its high selectivity and sensitivity.[3][4]

This document provides detailed application notes and protocols for the detection and quantification of SEA in biological samples using LC-MS/MS.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for the determination of SEA in human plasma.

| Analytical Method | LLOQ (ng/mL) | Linearity (ng/mL) | Matrix | Reference |

| UPLC-MS/MS | 20 | 20 - 500 | Human Plasma | [5] |

| LC-MS/MS | 0.1 - 190 (range for multiple analytes) | Not specified for SEA | Human Plasma | [3] |

| LC-MS/MS | Not specified for SEA | Not specified for SEA | Human Cells | [6] |

LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol 1: Quantification of Stearoylethanolamide in Human Plasma using UPLC-MS/MS

This protocol is based on the method described by Zhang et al. (2023).[5]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

To 10 µL of plasma sample, add 100 µL of methanol (B129727) containing the internal standard (e.g., SEA-d4).

-

Add 200 µL of acetonitrile (B52724) and vortex for 2 minutes to precipitate proteins.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions

-

Column: ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 µm)[5]

-

Mobile Phase A: Water with 0.1% formic acid[5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

-

Flow Rate: 0.35 mL/min[5]

-

Gradient:

-

0–1 min, 50% A

-

1–5 min, 50-20% A

-

5–6.5 min, 20-5% A

-

6.5–9 min, 5% A

-

9–10 min, 50% A[5]

-

-

Column Temperature: 40°C[5]

-

Injection Volume: 5 µL

3. MS/MS Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

SEA: m/z 328.3 → 62.1 (quantifier), other transitions can be used as qualifiers.

-

Internal Standard (e.g., SEA-d4): m/z 332.3 → 66.1

-

-

Note: Instrument parameters such as capillary voltage, gas flow, and collision energy should be optimized for the specific mass spectrometer being used.[7]

Protocol 2: Solid-Phase Extraction (SPE) for SEA from Biological Fluids

This is a general protocol that can be adapted for various biological matrices.

1. Sample Pre-treatment

-

Thaw frozen samples on ice.

-

For plasma or serum, consider a protein precipitation step with a cold solvent (e.g., acetonitrile) prior to SPE.[3]

-

Acidify the sample to a pH of ~5-6 to ensure SEA is in a neutral form.

2. SPE Cartridge Conditioning

-

Condition a C18 SPE cartridge with 1-2 column volumes of methanol.[8]

-

Equilibrate the cartridge with 1-2 column volumes of water or a buffer with a similar pH to the sample.[8]

3. Sample Loading

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.

4. Washing

-

Wash the cartridge with a weak, polar solvent (e.g., 5-10% methanol in water) to remove polar interferences.

5. Elution

-

Elute SEA from the cartridge with a non-polar organic solvent such as acetonitrile, methanol, or a mixture of ethyl acetate (B1210297) and acetone.[4]

6. Post-Elution

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for the quantification of Stearoylethanolamide.

Caption: Simplified signaling interactions of Stearoylethanolamide.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. forensicrti.org [forensicrti.org]

- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Lipidomic Analysis of N-Acylethanolamines (NAEs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes, including energy metabolism, inflammation, pain signaling, and appetite regulation.[1][2][3] Prominent members of this family include N-arachidonoylethanolamine (anandamide, AEA), an endocannabinoid that activates cannabinoid receptors (CB1 and CB2); N-oleoylethanolamine (OEA), which modulates feeding and metabolism via the nuclear receptor PPAR-α; and N-palmitoylethanolamine (PEA), known for its anti-inflammatory and analgesic properties.[1][4]

Given their low concentrations in biological tissues (typically in the pmol/g range) and their critical roles in health and disease, highly sensitive and specific analytical methods are required for their accurate quantification.[1] This document provides detailed protocols for the lipidomic analysis of NAEs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for their measurement.[5]

NAE Biosynthesis and Signaling Pathways

NAEs are synthesized from membrane phospholipids. The primary pathway involves the transfer of a fatty acyl chain from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE).[6] NAPE is then hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to release the NAE.[4][6] Alternative pathways for NAE synthesis also exist.[6][7] Once released, NAEs exert their biological effects by binding to various receptors before being degraded by enzymes like Fatty Acid Amide Hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA).[6]

Caption: NAE biosynthesis from membrane phospholipids, receptor activation, and enzymatic degradation.

Quantitative Data Summary

Table 1: Common N-Acylethanolamines and Precursor Fatty Acids

| N-Acylethanolamine (NAE) | Abbreviation | Precursor Fatty Acid |

| N-Arachidonoylethanolamine (Anandamide) | AEA | Arachidonic Acid (20:4, n-6) |

| N-Oleoylethanolamine | OEA | Oleic Acid (18:1, n-9) |

| N-Palmitoylethanolamine | PEA | Palmitic Acid (16:0) |

| N-Stearoylethanolamine | SEA | Stearic Acid (18:0) |

| N-Linoleoylethanolamine | LEA | Linoleic Acid (18:2, n-6) |

| N-Docosahexaenoylethanolamine | DHEA | Docosahexaenoic Acid (22:6, n-3) |

| N-Eicosapentaenoylethanolamine | EPEA | Eicosapentaenoic Acid (20:5, n-3) |

Table 2: Example LC-MS/MS Parameters for NAE Quantification

The following table provides representative Multiple Reaction Monitoring (MRM) transitions for NAE analysis using positive electrospray ionization (+ESI). Optimal collision energies should be determined empirically for the specific instrument used.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |

| AEA | 348.3 | 62.2 | The m/z 62 product ion is characteristic of the ethanolamine (B43304) moiety.[8] |

| OEA | 326.3 | 62.2 | |

| PEA | 300.3 | 62.2 | |

| SEA | 328.3 | 62.2 | |

| LEA | 324.3 | 62.2 | |

| DHEA | 372.3 | 62.2 | May also be detected as a sodium adduct [M+Na]⁺.[1] |

| EPEA | 346.3 | 62.2 | |

| AEA-d8 (ISTD) | 356.4 | 62.2 | Deuterated internal standard (ISTD) for AEA. |

| OEA-d4 (ISTD) | 330.3 | 62.2 | Deuterated internal standard (ISTD) for OEA. |

| PEA-d4 (ISTD) | 304.3 | 62.2 | Deuterated internal standard (ISTD) for PEA. |

Experimental Workflow and Protocols

The accurate quantification of NAEs follows a multi-step process, from sample preparation to instrumental analysis.

References

- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 8. lipidmaps.org [lipidmaps.org]

Application Notes and Protocols for In Vivo Administration of Stearoylethanolamide in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Stearoylethanolamide (SEA) in various mouse models, summarizing key quantitative data and detailing experimental protocols. SEA, an endogenous N-acylethanolamine, has garnered significant interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anorexic effects.

I. Overview of Stearoylethanolamide's In Vivo Effects

Stearoylethanolamide has been demonstrated to exert several biological activities in mouse models. It has shown cannabimimetic effects, influencing catalepsy, motility, analgesia, and body temperature.[1] Notably, SEA exhibits potent neuroprotective and anti-inflammatory properties, particularly in models of lipopolysaccharide (LPS)-induced neuroinflammation.[2][3] Furthermore, it has been observed to induce a dose-dependent anorexic effect, suggesting a role in the regulation of food intake and energy balance.[4][5]

II. Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of SEA in mouse models.

Table 1: Effects of Stearoylethanolamide on Food Intake and Body Weight

| Mouse Strain | Administration Route | Dosage (mg/kg) | Treatment Duration | Key Findings | Reference |

| Not Specified | Intraperitoneal | 12.5, 25, 50 | Single dose | Dose-dependent reduction in food intake 2 hours post-administration. | [4] |

| Not Specified | Oral | 25 | Single dose | Significant reduction in food consumption. | [4] |

Table 2: Neuroprotective and Anti-inflammatory Effects of Stearoylethanolamide

| Mouse Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Treatment Regimen | Key Findings | Reference |

| LPS-induced Neuroinflammation | C57BL/6 | Intraperitoneal | Not Specified | Not Specified | Averted activation of resident microglia and leukocyte trafficking to the brain. | [2] |

| Systemic Inflammation | C57BL/6 | Not Specified | Not Specified | Pre-treatment with SEA restricted the spread of peripheral inflammation to the brain. | [3] |

III. Experimental Protocols

This section provides detailed methodologies for the preparation and administration of Stearoylethanolamide in mouse models, as well as protocols for inducing relevant pathological states.

Protocol 1: Preparation of Stearoylethanolamide for In Vivo Administration

This protocol describes the preparation of a vehicle for the administration of SEA, which is a lipid and thus requires a suitable solvent for in vivo delivery.

Materials:

-

Stearoylethanolamide (SEA) powder

-

Cremophor EL

-

Ethanol (95%)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the vehicle solution by mixing Cremophor EL, ethanol, and sterile saline in a 1:1:18 ratio by volume.

-

Weigh the desired amount of SEA powder.

-

Add the SEA powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle solution to the SEA powder to achieve the desired final concentration.

-

Vortex the mixture vigorously for 2-3 minutes until the SEA is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

-

Visually inspect the solution to ensure there are no visible particles before administration.

-

Prepare fresh on the day of the experiment.

Protocol 2: Induction of Anorexic Effects in Mice

This protocol details the procedure for evaluating the anorexic effects of SEA in mice.[4][5]

Animal Model:

-

Male mice (strain not specified in the primary source, but C57BL/6 is commonly used for metabolic studies)

-

Overnight fasted (approximately 12-16 hours) with free access to water.

Experimental Workflow:

References

- 1. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

High-Performance Liquid Chromatography (HPLC) for Staphylococcal Enterotoxin A (SEA) Purification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcal Enterotoxin A (SEA) is a superantigenic toxin produced by Staphylococcus aureus and is a common causative agent of food poisoning. Its potent biological activity also makes it a subject of interest in immunological research and drug development. The purification of SEA to high homogeneity is crucial for its characterization and for use in various applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of proteins like SEA, offering high resolution and reproducibility. This document provides detailed application notes and protocols for the purification of SEA using various HPLC methods, including reversed-phase, ion-exchange, and size-exclusion chromatography.

Data Presentation

The following table summarizes the quantitative data from different HPLC-based purification strategies for SEA. This allows for a direct comparison of the methods based on their performance in terms of yield and purity.

| Purification Method | Column Type | Purity | Overall Yield (%) | Reference |

| Dye Ligand Affinity Chromatography | Red A Dye-Ligand | Single band on SDS-PAGE | 55% | [1] |

| Reversed-Phase HPLC followed by Cation-Exchange HPLC | C18 Reversed-Phase and Cation-Exchange | High | 35-45% (for SEB) | [2][3] |

Experimental Protocols

Sample Preparation from Bacterial Culture Supernatant

A critical first step in the purification of SEA is the preparation of a clarified and concentrated sample from the bacterial culture supernatant.

Materials:

-

Staphylococcus aureus culture supernatant

-

Centrifuge

-

0.45 µm and 0.22 µm syringe filters

-

Tris-HCl buffer (1 M, pH 8.0)

-

Dialysis tubing (10 kDa MWCO)

-

Appropriate HPLC buffer for the first purification step

Protocol:

-

Harvesting: Grow the S. aureus strain known to produce SEA in a suitable culture medium until the desired cell density is reached.

-

Centrifugation: Pellet the bacterial cells by centrifugation at 10,000 x g for 15-30 minutes at 4°C. Carefully collect the supernatant containing the secreted SEA.

-

Filtration: To remove any remaining cells and particulate matter, filter the supernatant sequentially through 0.45 µm and 0.22 µm filters.

-

Protein Precipitation (Optional, for concentration):

-

Slowly add finely ground ammonium sulfate to the clarified supernatant to a final saturation of 80-90%. Stir gently at 4°C for at least 1 hour.

-

Collect the precipitated proteins by centrifugation at 10,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the protein pellet in a minimal volume of the desired buffer for the initial HPLC step.

-

-

Dialysis/Buffer Exchange:

-

To remove the high salt concentration from the precipitation step and to exchange the buffer to the appropriate one for the first chromatography step, dialyze the resuspended pellet against the chosen buffer overnight at 4°C with at least two buffer changes. Use a dialysis tubing with a molecular weight cutoff (MWCO) of 10 kDa.

-

Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC separates proteins based on their hydrophobicity. It is a high-resolution technique suitable for the initial capture and purification of SEA from the culture supernatant.

Materials:

-

HPLC system with a gradient pump and UV detector

-

C18 reversed-phase column (e.g., 300 Å pore size, 15 µm particle size)[2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Prepared SEA sample

Protocol:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1-5 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject the prepared SEA sample onto the equilibrated column.

-

Elution Gradient: Elute the bound proteins using a linear gradient of increasing acetonitrile concentration. A suggested gradient is as follows:

-

5-30% Mobile Phase B over 10 minutes

-

30-60% Mobile Phase B over 40 minutes

-

60-95% Mobile Phase B over 10 minutes

-

-